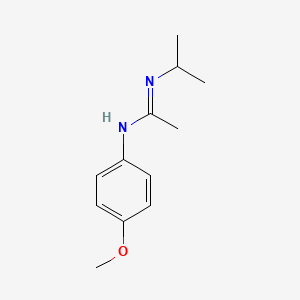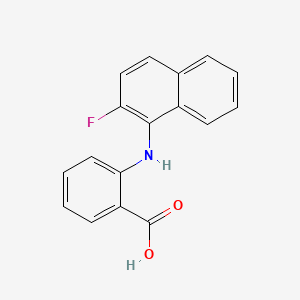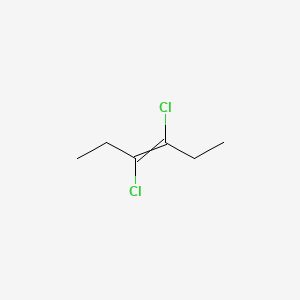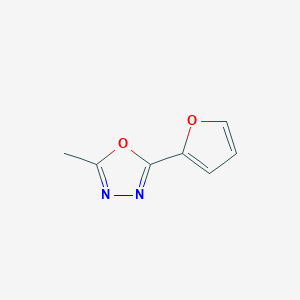
1,3,4-Oxadiazole, 2-(2-furanyl)-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Oxadiazole, 2-(2-furanyl)-5-methyl- is a heterocyclic compound that contains both oxygen and nitrogen atoms within its five-membered ring structure This compound is part of the oxadiazole family, which is known for its diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
1,3,4-Oxadiazole, 2-(2-furanyl)-5-methyl- can be synthesized through several methods. One common approach involves the reaction of amidoximes with carboxylic acid derivatives. For example, the treatment of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C yields cinnamic acid, which can then be reacted with amidoxime using carbonyl diimidazoles in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives .
Another method involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. This process typically requires the generation of nitrile oxides in situ from chloroximes, which are then treated with nitriles in a basic medium .
Industrial Production Methods
While specific industrial production methods for 1,3,4-oxadiazole, 2-(2-furanyl)-5-methyl- are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthetic routes.
化学反応の分析
Types of Reactions
1,3,4-Oxadiazole, 2-(2-furanyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of other heterocyclic compounds.
Substitution: The presence of the furan and methyl groups allows for substitution reactions, where different functional groups can be introduced into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce new functional groups into the molecule, enhancing its chemical properties .
科学的研究の応用
1,3,4-Oxadiazole, 2-(2-furanyl)-5-methyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1,3,4-oxadiazole, 2-(2-furanyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, inhibiting their activity and leading to its biological effects. For example, its antibacterial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
類似化合物との比較
1,3,4-Oxadiazole, 2-(2-furanyl)-5-methyl- can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its broad spectrum of biological activities, including antibacterial and antifungal properties.
1,2,5-Oxadiazole: Exhibits different chemical reactivity due to its distinct ring structure.
1,3,4-Oxadiazole derivatives: Similar compounds with varying substituents that influence their chemical and biological properties.
特性
CAS番号 |
50269-83-5 |
|---|---|
分子式 |
C7H6N2O2 |
分子量 |
150.13 g/mol |
IUPAC名 |
2-(furan-2-yl)-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C7H6N2O2/c1-5-8-9-7(11-5)6-3-2-4-10-6/h2-4H,1H3 |
InChIキー |
FIKSUZVMTKJWMD-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(O1)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


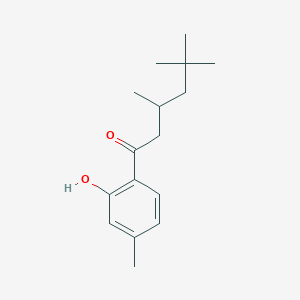
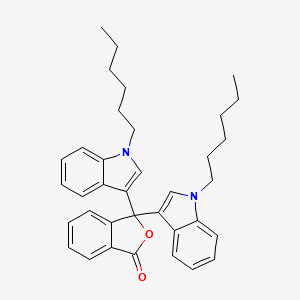
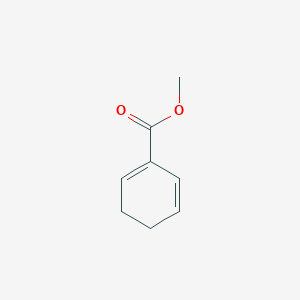
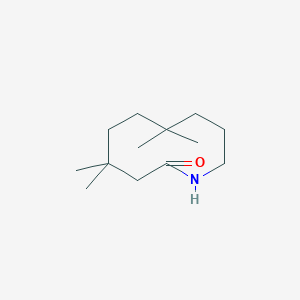
![N-[4-(Morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14658588.png)
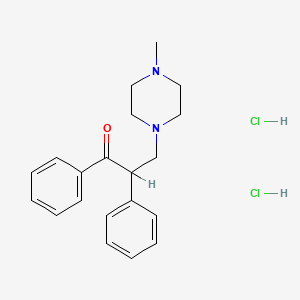

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)-](/img/structure/B14658599.png)
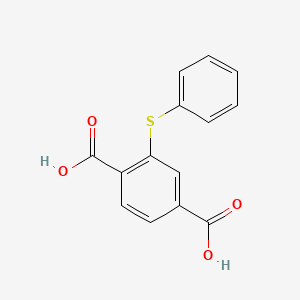
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14658622.png)
